

2,5-Bis(benzyloxy)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Bis(benzyloxy)benzoic acid

Cat. No.: B1588813

[Get Quote](#)

An In-Depth Technical Guide to **2,5-Bis(benzyloxy)benzoic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2,5-Bis(benzyloxy)benzoic acid is a vital organic intermediate characterized by a central benzoic acid core flanked by two benzyloxy protective groups. Its unique structural arrangement makes it a valuable building block in diverse fields, from materials science to medicinal chemistry. This guide provides an in-depth exploration of its fundamental properties, a detailed methodology for its synthesis and purification, and a focused look into its critical role as a molecular scaffold in the development of targeted cancer therapeutics. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights for researchers, chemists, and drug development professionals.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physicochemical properties is the bedrock of its effective application in research and development. These parameters govern its reactivity, solubility, and handling requirements.

Molecular Identity

The foundational identity of **2,5-Bis(benzyloxy)benzoic acid** is established by its chemical formula and molecular weight, which are indispensable for all stoichiometric calculations in synthesis and analysis.

Identifier	Value	Source
Chemical Name	2,5-Bis(benzyloxy)benzoic acid	[1]
Synonyms	2,5-bis(phenylmethoxy)benzoic acid	[1] [2]
CAS Number	67127-91-7	[1] [2] [3]
Molecular Formula	C ₂₁ H ₁₈ O ₄	[1] [2] [3]
Molecular Weight	334.37 g/mol	[1] [2] [3]
Canonical SMILES	C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O	[1]

Physicochemical Data

The physical properties of the compound dictate its behavior in various solvents and thermal conditions, which is critical for designing reaction and purification protocols.

Property	Value	Notes
Topological Polar Surface Area	55.8 Å ²	Influences membrane permeability and solubility. [1]
Rotatable Bond Count	7	Relates to conformational flexibility. [1]
Hydrogen Bond Donors	1 (from carboxylic acid)	Key for intermolecular interactions. [1]
Hydrogen Bond Acceptors	4 (from oxygens)	Key for intermolecular interactions. [1]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	Essential for maintaining long-term stability. [1] [4]

Synthesis and Purification

The synthesis of **2,5-Bis(benzyloxy)benzoic acid** is typically achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The strategic choice of starting materials and protecting groups is paramount for achieving high yield and purity.

Rationale for Synthetic Strategy

The primary challenge in synthesizing this molecule is the selective alkylation of the two hydroxyl groups on a dihydroxybenzoic acid precursor without interfering with the carboxylic acid moiety.

- Starting Material Selection: The synthesis commonly begins with an ester of 2,5-dihydroxybenzoic acid (e.g., the methyl or ethyl ester). The ester group serves as a temporary protecting group for the carboxylic acid, preventing it from reacting with the base used in the subsequent step. This pre-emptive protection is a cornerstone of achieving a clean reaction, as the free carboxylic acid would otherwise be deprotonated, potentially leading to unwanted side reactions and complicating purification.
- Alkylation Reaction: Benzyl bromide is the reagent of choice for introducing the benzyloxy groups. In the presence of a mild base like potassium carbonate (K₂CO₃), the phenolic

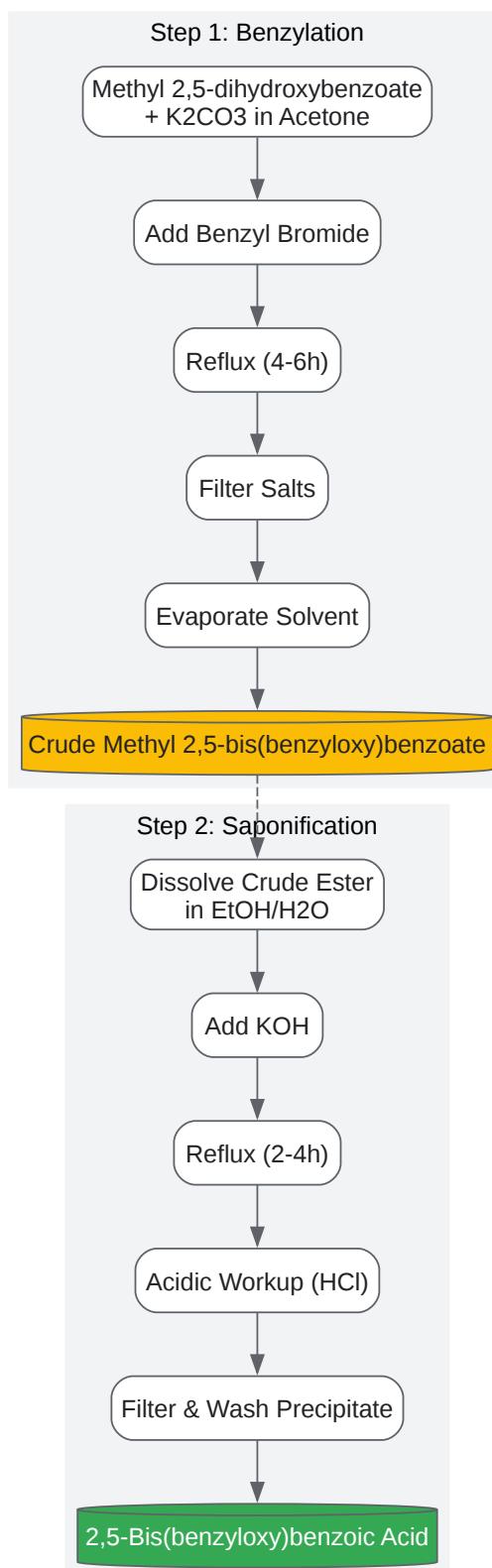
hydroxyl groups are deprotonated to form phenoxides. These nucleophilic phenoxides then attack the electrophilic benzylic carbon of benzyl bromide, displacing the bromide and forming the desired ether bonds.

- Deprotection: The final step is the hydrolysis of the ester group to reveal the target carboxylic acid. This is typically accomplished under basic conditions (e.g., using potassium hydroxide), followed by an acidic workup to protonate the carboxylate salt.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the synthesis starting from Methyl 2,5-dihydroxybenzoate.

Step 1: Benzylation of Methyl 2,5-dihydroxybenzoate


- To a solution of Methyl 2,5-dihydroxybenzoate (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).
- Stir the suspension vigorously under a nitrogen atmosphere.
- Add benzyl bromide (2.2 eq) dropwise to the mixture at room temperature.
- Heat the reaction mixture to reflux (approx. 55-60°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, Methyl 2,5-bis(benzyloxy)benzoate.

Step 2: Saponification to **2,5-Bis(benzyloxy)benzoic acid**

- Dissolve the crude ester from the previous step in a mixture of ethanol and water.
- Add potassium hydroxide (KOH) (3.0 eq) to the solution.
- Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete consumption of the starting ester.

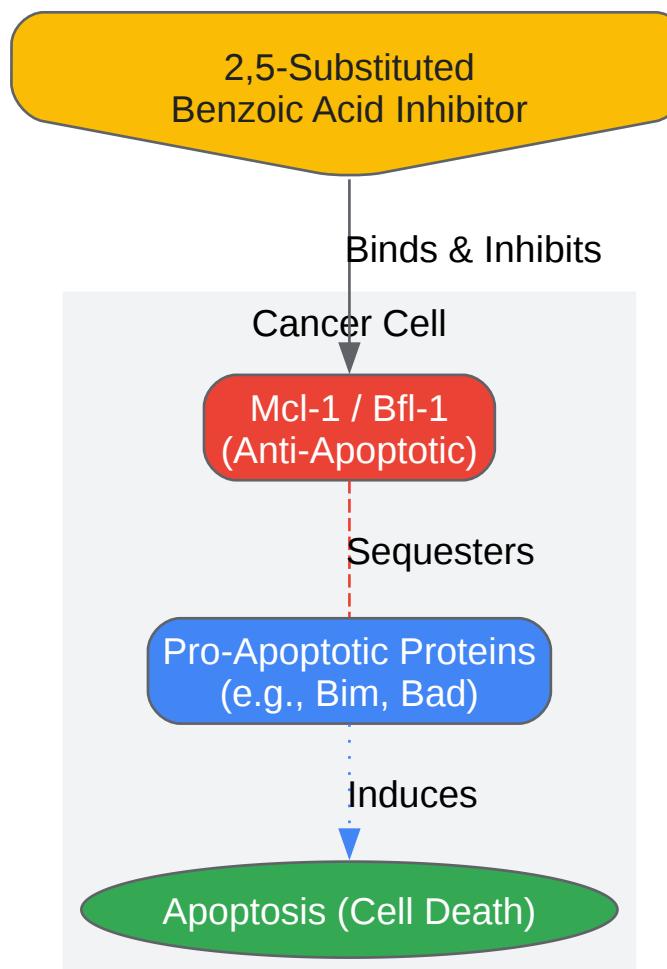
- Cool the reaction mixture and pour it into ice-cold water.
- Acidify the aqueous solution with dilute hydrochloric acid (HCl) until a white precipitate forms and the pH is ~2-3.
- Filter the precipitate, wash thoroughly with cold water to remove residual salts, and dry under vacuum to yield the final product, **2,5-Bis(benzyloxy)benzoic acid**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of **2,5-Bis(benzylbenzoic acid)**.

Core Applications in Drug Development


While benzoic acid and its derivatives have broad applications as preservatives and antifungals in pharmaceuticals, the more complex structure of **2,5-Bis(benzyloxy)benzoic acid** positions it as a sophisticated scaffold in modern drug discovery, particularly in oncology.^{[5][6][7]}

Scaffold for Dual Mcl-1/Bfl-1 Inhibitors

A significant application of the 2,5-substituted benzoic acid scaffold is in the design of inhibitors for anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bfl-1.^[8] These proteins are often overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis).

- **Mechanism of Action:** The carboxylic acid group on the benzoic acid scaffold acts as a crucial anchor. It forms a conserved hydrogen bond with a key arginine residue (Arg263 in Mcl-1) within the binding pocket of the anti-apoptotic protein.^[8] This interaction mimics the binding of natural pro-apoptotic proteins (like Bim and Bad), competitively displacing them and thereby reactivating the apoptotic pathway in cancer cells.
- **Structure-Based Design:** The two benzyloxy groups at the 2- and 5-positions serve as vectors that can be chemically modified. By appending different functional groups to these positions, medicinal chemists can optimize the compound's binding affinity, selectivity, and pharmacokinetic properties. This modularity allows for a structure-based design approach to develop potent and selective dual inhibitors that can target multiple survival pathways, a promising strategy for overcoming drug resistance.^[8]

Conceptual Diagram of Target Inhibition

Conceptual model of Mcl-1/Bfl-1 inhibition.

[Click to download full resolution via product page](#)

Caption: Inhibition of anti-apoptotic proteins by a benzoic acid-based drug.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. While specific data for **2,5-Bis(benzyloxy)benzoic acid** is limited, guidelines can be established based on the known hazards of its parent compound, benzoic acid, and related derivatives.[9][10]

- Hazard Identification: Benzoic acid derivatives are often classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[4][9][11] Some are harmful if swallowed (H302).[4][9]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[9][12] When handling the powder outside of a ventilated hood, a respirator may be necessary to avoid breathing dust.[9]
- Handling: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9][11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][12] Keep away from incompatible materials such as strong bases and oxidizing agents.[9]

Conclusion

2,5-Bis(benzyloxy)benzoic acid is more than a simple chemical intermediate; it is an enabling tool for advanced scientific research. Its well-defined structure provides a robust and versatile platform for synthesizing complex molecules. In the realm of drug discovery, its role as a foundational scaffold for developing inhibitors of key anti-apoptotic proteins highlights its significant potential in the fight against cancer. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this valuable compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. 2,5-Bis(benzyloxy)benzoic acid [myskinrecipes.com]
- 4. 28917-43-3|3,5-Bis(benzyloxy)benzoic acid|BLD Pharm [bldpharm.com]
- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]

- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. redox.com [redox.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,5-Bis(benzyloxy)benzoic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588813#2-5-bis-benzyloxy-benzoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com